9,10-Bis(diphenylphosphino)anthracene
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Overview
Description
9,10-Bis(diphenylphosphino)anthracene is an organophosphorus compound with the molecular formula C38H28P2. It is a derivative of anthracene, where two diphenylphosphino groups are attached at the 9 and 10 positions of the anthracene ring. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(diphenylphosphino)anthracene typically involves the reaction of 9,10-dibromoanthracene with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(diphenylphosphino)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-bis(diphenylphosphoryl)anthracene.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions. The conditions vary depending on the desired product.
Major Products:
Scientific Research Applications
9,10-Bis(diphenylphosphino)anthracene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug delivery and imaging.
Mechanism of Action
The mechanism of action of 9,10-Bis(diphenylphosphino)anthracene involves its ability to coordinate with metal ions through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile ligand in coordination chemistry .
Comparison with Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its fluorescence properties and used in chemiluminescence research.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of organic semiconductors.
Uniqueness: 9,10-Bis(diphenylphosphino)anthracene is unique due to its ability to form stable complexes with transition metals, making it valuable in catalytic applications. Its electronic properties also make it suitable for use in optoelectronic devices, distinguishing it from other anthracene derivatives .
Properties
Molecular Formula |
C38H28P2 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(10-diphenylphosphanylanthracen-9-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H28P2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI Key |
ZOIWQBKOGUVOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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